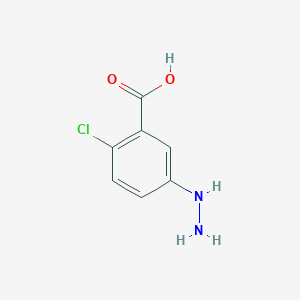

2-Chloro-5-hydrazinylbenzoic acid

Overview

Description

2-Chloro-5-hydrazinylbenzoic acid is an organic compound with the molecular formula C7H6ClN2O2. It is characterized by the presence of a chloro group (-Cl) and a hydrazinyl group (-NH-NH2) attached to a benzoic acid core

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-hydrazinylbenzoic acid, also known as CHB, is the receptor CTLA-4 . CTLA-4, or cytotoxic T-lymphocyte-associated protein 4, is a protein receptor that plays a crucial role in regulating the immune system’s response .

Mode of Action

CHB interacts with its target by binding to the CTLA-4 receptor . This binding prevents CTLA-4 from interacting with its ligand, B7 . By blocking this interaction, CHB inhibits the inhibitory signal that would normally be transmitted to T cells . This results in an increase in immune responses .

Biochemical Pathways

The primary biochemical pathway affected by CHB involves the activation of the immune system . By binding to the CTLA-4 receptor and preventing its interaction with B7, CHB disrupts the normal inhibitory signaling pathway . This disruption leads to an increase in immune responses . Additionally, CHB has been shown to activate monocytes and macrophages, leading to the production of cytokines such as IL-1β and IL-6 .

Result of Action

The molecular and cellular effects of CHB’s action primarily involve the activation of the immune system . This activation can lead to increased immune responses, which can be beneficial in the treatment of certain diseases . For example, CHB has been shown to be effective in treating bladder cancer, colorectal cancer, and esophageal cancer . It also has anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydrazinylbenzoic acid typically involves the chlorination of 5-hydrazinylbenzoic acid. This can be achieved through the reaction of benzoic acid with hydrazine in the presence of a chlorinating agent such as thionyl chloride (SOCl2). The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-hydrazinylbenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the hydrazinyl group to a diazo group.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the chloro group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as ammonia (NH3) or amines, to replace the chloro group.

Major Products Formed:

Oxidation: Formation of 2-Chloro-5-diazobenzoic acid.

Reduction: Formation of 2-Hydroxy-5-hydrazinylbenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-hydrazinylbenzoic acid has several scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of other chemical compounds, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Chloro-5-hydroxybenzoic acid

2-Chloro-5-aminobenzoic acid

2-Chloro-5-diazobenzoic acid

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name |

2-chloro-5-hydrazinylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-2-1-4(10-9)3-5(6)7(11)12/h1-3,10H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZARLOUWYGFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333161 | |

| Record name | 2-chloro-5-hydrazinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327092-95-5 | |

| Record name | 2-chloro-5-hydrazinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Fluoro-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2995323.png)

![8-methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995325.png)

![(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2995326.png)

![(Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2995334.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2995337.png)

![[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE](/img/structure/B2995342.png)

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2995343.png)

![4-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2995344.png)